

Crystal Structure of Substituted Isoxazole-3-Carboxylates: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ethyl 5-tert-butylisoxazole-3-carboxylate

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This technical guide provides a comprehensive overview of the crystal structure of substituted isoxazole-3-carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in a variety of therapeutically active agents, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel drug candidates.

This guide summarizes key crystallographic data, details relevant experimental protocols for synthesis and structural analysis, and visualizes a critical signaling pathway modulated by this class of compounds.

Introduction to Isoxazole-3-Carboxylates

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole-3-carboxylate moiety, in particular, serves as a versatile scaffold in medicinal chemistry. The substituents at various positions of the isoxazole ring and the carboxylate group can be readily modified, allowing for the fine-tuning of their physicochemical properties and biological activities. Numerous studies have highlighted the potential of substituted isoxazoles as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new therapeutics.^{[1][2]}

Crystal Structure Data of Substituted Isoxazole-3-Carboxylates

The precise geometry, conformation, and intermolecular interactions of substituted isoxazole-3-carboxylates in the solid state are determined through single-crystal X-ray diffraction. This data is fundamental for understanding their interaction with biological targets. The following tables summarize the crystallographic data for a selection of substituted isoxazole-3-carboxylates.

Table 1: Crystallographic Data for Phenyl-Substituted Isoxazole-3-Carboxylates

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
Ethyl 5-phenylisoxazole-3-carboxylate	C ₁₂ H ₁₁ NO ₃	Monoclinic	P2 ₁ /c	10.334(2)	5.868(1)	17.556(4)	90	94.18(3)	90	1060.5(4)	4	[3] [4]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate	C ₁₂ H ₁₂ N ₂ O ₃	Triclinic	P-1	7.591(2)	11.303(4)	13.818(4)	88.155(4)	87.008(4)	86.233(4)	1181.0(6)	4	[2] [5]
Ethyl 5-methyl-3-phenylisoxazole-3-carboxylate	C ₁₃ H ₁₃ NO ₃	Monoclinic	P2 ₁ /c	9.750(8)	14.589(13)	9.397(8)	90	116.872(13)	90	1192.3(18)	4	[6]

oxa
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ate

Met
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carb
oxyl
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C ₁₁	Mon	P2 ₁ /	12.2	13.6	5.87		97.0					
H ₉ N	oclin	c	275(04(2	46(9	90	11(3	90	969.	4	[7]	
O ₃	ic		18))))		9(3)			

Table 2: Crystallographic Data for Other Substituted Isoxazole-3-Carboxylates

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	Ref.
Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate	C ₁₃ H ₉ NO ₄	Orthorhombic	Pbca	11.5170(6)	8.7431(4)	22.2595(13)	90	2241.4(2)	8	[8]
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate	C ₆ H ₈ N ₂ O ₄	Monoclinic	P2 ₁ /c	8.5319(3)	7.4739(3)	12.8258(5)	106.908(2)	783.18(5)	4	[9] [10]

Table 3: Selected Dihedral Angles (°)

Compound Name	Dihedral Angle between Phenyl and Isoxazole Rings	Reference
Ethyl 5-phenylisoxazole-3-carboxylate	0.5(1)	[11]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 1)	1.76(9)	[2]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 2)	5.85(8)	[2]
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate	43.40(13)	[6]
Methyl 3-phenylisoxazole-5-carboxylate	19.79(12)	[7]

Experimental Protocols

Synthesis of Substituted Isoxazole-3-Carboxylates

The synthesis of substituted isoxazole-3-carboxylates can be achieved through various synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition:

- **Generation of the Nitrile Oxide:** The corresponding aryl aldoxime (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or THF. A base, for instance, triethylamine (1.1 equivalents), is added to the solution, which is then cooled in an ice bath. An oxidizing agent, for example, N-chlorosuccinimide or a solution of sodium hypochlorite, is slowly added to the stirred mixture. The progress of the reaction to form the nitrile oxide can be monitored by thin-layer chromatography (TLC).

- **Cycloaddition:** Once the formation of the nitrile oxide is complete, the dipolarophile, ethyl propiolate (1.2 equivalents), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the nitrile oxide is consumed, as monitored by TLC.
- **Workup and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.^[12]

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate:

- A solution of ethyl β -pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in chloroform (1 L) is prepared in a three-necked flask and cooled in an ice bath under a nitrogen atmosphere.
- A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly to the stirred reaction mixture.
- The reaction mixture is then poured into a separatory funnel and washed with cold water. The chloroform layer is washed with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide and saturated brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.^[13]

Single-Crystal X-ray Diffraction

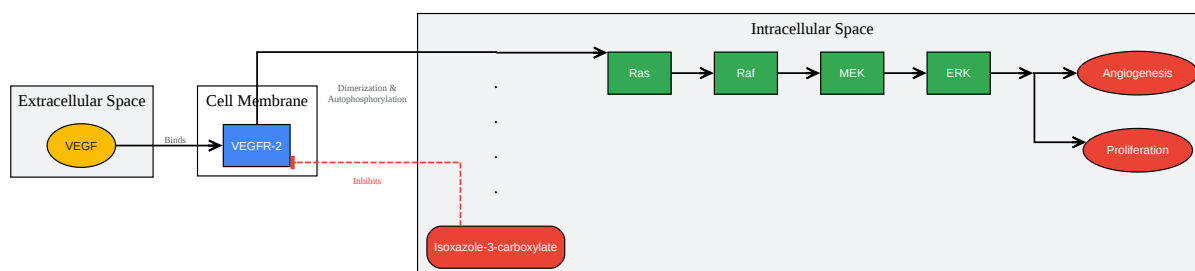
The determination of the crystal structure of substituted isoxazole-3-carboxylates is performed using single-crystal X-ray diffraction.

General Protocol for Single-Crystal X-ray Diffraction:

- **Crystal Growth:** Single crystals of the synthesized compound suitable for X-ray diffraction are grown by slow evaporation of a solution in an appropriate solvent (e.g., ethyl acetate, ethanol).
- **Data Collection:** A suitable crystal is mounted on a goniometer head of a diffractometer. The diffractometer is equipped with an X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., CCD area detector). The crystal is maintained at a constant temperature (e.g., 296 K or 100 K) using a cryosystem. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various angles.
- **Structure Solution and Refinement:** The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathway Visualization

Substituted isoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[3][14] Inhibition of VEGFR-2 blocks downstream signaling pathways, such as the Raf/MEK/ERK pathway, which are crucial for tumor growth and metastasis.[15]



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Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted isoxazole-3-carboxylate.

This diagram illustrates how a substituted isoxazole-3-carboxylate can inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This inhibition prevents the dimerization and autophosphorylation of the receptor, thereby blocking the downstream activation of the Ras/Raf/MEK/ERK signaling cascade. The ultimate effect is the suppression of cellular proliferation and angiogenesis, key processes in cancer progression.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of substituted isoxazole-3-carboxylates. The presented crystallographic data, experimental protocols, and the visualization of the VEGFR-2 signaling pathway highlight the importance of structural biology in modern drug discovery. The information compiled herein serves as a valuable resource for researchers and scientists working on the design and development of novel isoxazole-based therapeutic agents. Further exploration of the crystal structures of a wider range of substituted isoxazole-3-carboxylates will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the development of more potent and selective drug candidates.

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